5-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide” is a pyrazole derivative . Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals .
Scientific Research Applications
- Leishmaniasis, caused by Leishmania strains, is a neglected tropical disease affecting millions worldwide. The synthesized pyrazole derivatives, including compound 13, demonstrated potent antileishmanial activity against Leishmania aethiopica clinical isolates. Compound 13 was significantly more active than standard drugs like miltefosine and amphotericin B deoxycholate .
- Molecular Docking Study : Compound 13’s in vitro antipromastigote activity was justified by molecular docking studies on Lm-PTR1, a target enzyme. It showed a favorable binding pattern in the Lm-PTR1 pocket, supporting its efficacy .
- Malaria, caused by Plasmodium strains transmitted through mosquito bites, remains a global health concern. Compounds 14 and 15 from the same series exhibited better inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively .
- The pyrazole core structure has been explored in cancer research. For instance, derivatives containing a pyrazole scaffold showed improved growth inhibition in PC-3 cells .
- Researchers designed and synthesized a set of compounds based on a CSF-1R inhibitor. One of these compounds, 5-(1-methyl-1H-pyrazol-4-yl)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)nicotinamide (Compound 5), was evaluated for potency and selectivity as a potential CSF-1R PET tracer .
- Imidazole-containing compounds, including those with a pyrazole moiety, were evaluated for anti-tubercular activity. Compounds 80a, 80b, 81a, 82a, and 83a showed potent anti-tubercular activity against Mycobacterium tuberculosis strains .
Antileishmanial Activity
Antimalarial Activity
Cancer Research
PET Tracer Development
Anti-Tubercular Potential
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular docking study conducted on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its target in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that the compound likely interferes with the life cycle of the leishmania and plasmodium parasites .
Result of Action
The compound’s antileishmanial and antimalarial activities suggest that it can inhibit the growth of Leishmania and Plasmodium parasites . This inhibition likely results from the compound’s interaction with its target, leading to changes in the parasites’ function and ultimately their death.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s solubility in water and other polar solvents can affect its absorption and distribution in the body . Additionally, factors such as pH and temperature can impact the compound’s stability and activity.
properties
IUPAC Name |
5-methyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-10-5-14(19-22-10)15(21)17-7-11-3-4-16-13(6-11)12-8-18-20(2)9-12/h3-6,8-9H,7H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVCBOCUKGMKKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=CC(=NC=C2)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.